molecular formula C8H13BrO2 B8245077 Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Cat. No.: B8245077
M. Wt: 221.09 g/mol
InChI Key: UTIWRRUHZROKJN-UHFFFAOYSA-N
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Description

Trans-4-(bromomethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H13BrO2. It is a derivative of cyclohexanecarboxylic acid, where a bromomethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and various chemical reactions due to the presence of both carboxylic acid and bromomethyl functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(bromomethyl)cyclohexanecarboxylic acid typically involves the bromination of cyclohexanecarboxylic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(bromomethyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

    Oxidation: Formation of esters, anhydrides, or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Trans-4-(bromomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-4-(bromomethyl)cyclohexanecarboxylic acid involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification or amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(bromomethyl)cyclohexanecarboxylic acid is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-(bromomethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIWRRUHZROKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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